2-Allyl-3-hydroxy-4-methoxybenzaldehyde
Overview
Description
2-Allyl-3-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H14O2 It is a derivative of benzaldehyde, featuring an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allyl-3-hydroxy-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-allyl-3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 2-allyl-3-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Allyl-3-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The allyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a similar structure but lacks the allyl group.
Eugenol (4-Allyl-2-methoxyphenol): Contains an allyl group and a methoxy group but differs in the position of the hydroxyl group.
Apocynin (4-Hydroxy-3-methoxyacetophenone): Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2-Allyl-3-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both an allyl group and an aldehyde group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUCNBJIIJEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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